1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole
Overview
Description
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole is a synthetic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole typically involves the following steps:
Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the para position.
Cyclization: The nitrated intermediate is then subjected to cyclization with glyoxal and ammonium acetate to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The imidazole ring can be oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-[4-amino-2-(trifluoromethyl)phenyl]-1H-imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Scientific Research Applications
1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-[4-nitro-2-(trifluoromethyl)phenyl]morpholine
- 2-nitro-4-(trifluoromethyl)phenyl isocyanate
- 4-nitro-2-(trifluoromethyl)aniline
Uniqueness: 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-7(16(17)18)1-2-9(8)15-4-3-14-6-15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCTHJMQPHRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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